molecular formula C12H22F3N B1462473 4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine CAS No. 1036512-48-7

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine

Cat. No.: B1462473
CAS No.: 1036512-48-7
M. Wt: 237.3 g/mol
InChI Key: SWGQZYIUPTUDDZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine ( 1036512-48-7) is a chemical compound with the molecular formula C12H22F3N and a molecular weight of 237.31 g/mol . This amine features a cyclohexane core substituted with a tert-butyl group and a 2,2,2-trifluoroethylamine side chain. Compounds containing the trifluoroethylamine moiety are of significant interest in medicinal and organic chemistry as building blocks for the synthesis of more complex molecules . The trifluoromethyl (CF3) group is a key functionality in modern drug discovery due to its ability to influence the metabolic stability, lipophilicity, and binding affinity of lead compounds . Research applications for this scaffold may include its use as a precursor in the development of pharmaceutical agents, agrochemicals, and advanced materials. As a synthon, it can be utilized in various catalytic asymmetric reactions, such as cycloadditions, to construct complex, chiral architectures with potential bioactivity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and relevant scientific literature before use.

Properties

IUPAC Name

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N/c1-11(2,3)9-4-6-10(7-5-9)16-8-12(13,14)15/h9-10,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGQZYIUPTUDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine, a compound with unique structural features due to the presence of a trifluoroethyl group, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18F3N
  • CAS Number : 131395-17-0

The compound features a cyclohexane ring substituted with a tert-butyl group and a trifluoroethyl amine, which may influence its interaction with biological targets.

Pharmacological Potential

The trifluoroethyl group is known to enhance the pharmacokinetic properties of compounds. Studies have indicated that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs by improving their binding affinity to biological targets such as receptors and enzymes. For instance, compounds with trifluoromethyl groups have shown increased inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of amines like this compound can be influenced by their structural modifications. For example:

  • Modifications : The presence of bulky groups (like tert-butyl) and electronegative atoms (like fluorine) can alter the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with various biological receptors.
  • Comparative Analysis : Compounds with similar structures have been shown to exhibit varying degrees of activity based on their substituents. For instance, piperine analogues demonstrated significant modulation of GABA_A receptors when modified appropriately .

Study on Trifluoromethyl Compounds

A review highlighted the impact of trifluoromethyl groups on drug efficacy. Compounds containing this group exhibited improved interactions with target proteins due to favorable hydrogen bonding and steric effects . This suggests that this compound may also exhibit enhanced biological activity through similar mechanisms.

Synthesis and Activity Testing

In a synthetic study involving related compounds, it was found that derivatives with optimized amide functionalities showed increased efficiency in modulating GABA_A receptors compared to their parent compounds . This points to the potential for this compound to be tested for similar receptor modulation.

Biological Activity Comparison

Compound NameStructure TypeBiological ActivityReference
This compoundAminePotential GABA_A modulation
Piperine AnaloguesAmide/AlkaloidStrong GABA_A modulation
Trifluoromethyl DerivativeFluorinated CompoundEnhanced receptor binding

Synthesis Conditions

Reaction StepConditionsYield
Synthesis from 4-(2,2,2-Trifluoroethyl)anilineReflux in ethanol with hydrazine hydrateHigh
CyclizationUsing palladinized charcoalModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine with structurally related cyclohexanamine derivatives, focusing on molecular features and inferred properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₂H₂₂F₃N 237.21 tert-butyl, trifluoroethylamine High lipophilicity (tert-butyl + CF₃); potential pharmaceutical intermediate
4-(tert-Butyl)-N-(2-methoxyethyl)cyclohexan-1-amine C₁₃H₂₇NO 213.37 tert-butyl, methoxyethylamine Lower MW; methoxy group increases polarity vs. CF₃
4-tert-butyl-2-[(2-ethylhexyl)oxy]cyclohexan-1-amine C₁₈H₃₇NO 283.49 tert-butyl, ethylhexyloxy High MW and lipophilicity; bulky substituent may hinder reactivity
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine C₈H₁₄F₃NO 209.20 trifluoroethoxy Ether linkage enhances polarity; smaller size improves solubility
2,4-bis(trifluoromethyl)cyclohexan-1-amine C₈H₁₁F₆N 235.18 two trifluoromethyl groups Strong electron-withdrawing effects; reduced basicity

Key Structural and Functional Insights:

Substituent Effects on Basicity :

  • The trifluoroethyl group in the target compound decreases amine basicity compared to analogs like 4-(tert-butyl)-N-(2-methoxyethyl)cyclohexan-1-amine , where the methoxy group’s electron-donating nature may slightly enhance basicity .
  • In 2,4-bis(trifluoromethyl)cyclohexan-1-amine , dual trifluoromethyl groups further reduce basicity due to cumulative electron-withdrawing effects .

Lipophilicity and Solubility :

  • The tert-butyl group increases lipophilicity across all tert-butyl-containing compounds, but the trifluoroethyl group in the target compound adds greater hydrophobicity than the methoxyethyl group in ’s analog .
  • 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine () has a polar ether linkage, likely improving water solubility compared to the target compound .

Applications :

  • Trifluoroethyl-containing compounds (e.g., ’s esters) are used in drug delivery and polymer synthesis due to their stability and tunable hydrophilicity . This suggests the target compound may serve similar roles.
  • 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine () highlights the use of aromatic substituents (e.g., thiophene) for π-π interactions in drug design, a feature absent in the target compound .

Preparation Methods

Method via Fluorinated Alkyl Alcohol and Ammonia

  • A patented method describes the production of 2,2,2-trifluoroethylamine by reacting a fluorinated alkyl alcohol (e.g., 2,2,2-trifluoroethyl p-toluenesulfonate) with aqueous ammonia in the presence of a metal catalyst and optionally hydrogen.
  • The reaction is conducted in dimethyl sulfoxide solvent at elevated temperatures (~150 °C) for several hours.
  • After cooling and additional ammonia treatment, gas chromatography analysis showed an 85% yield of 2,2,2-trifluoroethylamine with only trace amounts of bis(2,2,2-trifluoroethyl)amine as a by-product.
Parameter Details
Starting material 2,2,2-trifluoroethyl p-toluenesulfonate
Solvent Dimethyl sulfoxide
Ammonia concentration 28% aqueous ammonia
Temperature 150 °C
Reaction time 3 + 2 hours (two stages)
Yield 85% (by GC analysis)
By-products Trace bis(2,2,2-trifluoroethyl)amine

This method is robust and provides a high-yield route to the trifluoroethylamine fragment necessary for subsequent coupling.

Functionalization of Cyclohexane and Amination

The cyclohexane ring bearing a tert-butyl substituent at the 4-position requires selective amination at the 1-position with the prepared trifluoroethylamine.

Starting Material: 4-tert-butylcyclohexanone

  • The ketone at the 1-position of 4-tert-butylcyclohexanone serves as a key intermediate.
  • This substrate can be converted into the corresponding amine through reductive amination or nucleophilic substitution reactions.

Reductive Amination Approach

  • Although direct literature on the exact preparation of this compound is limited, analogous strategies involve reductive amination of 4-tert-butylcyclohexanone with 2,2,2-trifluoroethylamine.
  • This typically involves mixing the ketone and amine in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen with a catalyst.
  • The reaction proceeds via imine formation followed by reduction to the secondary amine.

Alternative Synthetic Routes: Deoxytrifluoromethylation and Aromatization

  • Recent advances in synthetic methodology provide an orthogonal approach to introducing trifluoromethyl groups into cyclohexanone derivatives.
  • A notable method involves the 1,2-addition of the Ruppert-Prakash reagent (TMSCF3) to cyclohexanones followed by dehydration and aromatization to yield trifluoromethyl-substituted arenes.
  • For 4-tert-butylcyclohexanone, the reaction sequence includes:

    • 1,2-Addition of TMSCF3 activated by catalytic cesium fluoride (CsF) in ortho-dichlorobenzene (o-DCB) to form trifluoromethyl alcohol intermediates quantitatively.

    • Dehydration of the trifluoromethyl alcohol intermediate using thionyl chloride (SOCl2) and pyridine to yield vinyl-CF3 intermediates.

    • Aromatization via allylic bromination and elimination using N-bromosuccinimide (NBS) and catalytic AIBN at elevated temperatures (120 °C) to afford the trifluoromethyl-substituted aromatic products in high yields (up to 96%).

Step Reagents/Conditions Outcome/Yield
1. 1,2-Addition TMSCF3 + 10% CsF, o-DCB, room temperature, 4 h Quantitative formation of trifluoromethyl alcohol
2. Dehydration SOCl2 + pyridine, room temperature Quantitative vinyl-CF3 intermediate
3. Aromatization NBS (3 equiv.) + 10% AIBN, 120 °C, 14 h 96% yield of trifluoromethyl arene
  • Filtration through silica gel after dehydration enhances the yield and purity of the final product.
  • Attempts to perform all steps in a single pot were challenging due to solvent and reagent incompatibilities but can be managed with intermediate purification.

Summary Table of Key Preparation Steps for this compound

Stage Method/Reaction Type Reagents/Conditions Yield/Notes
Preparation of trifluoroethylamine Nucleophilic substitution 2,2,2-trifluoroethyl p-toluenesulfonate + NH3, DMSO, 150 °C 85% yield, minimal by-products
Formation of cyclohexanone intermediate Commercial or synthetic 4-tert-butylcyclohexanone Starting material
Introduction of trifluoroethylamine Reductive amination (inferred) 4-tert-butylcyclohexanone + 2,2,2-trifluoroethylamine + reducing agent Common method for amine formation (literature inferred)
Alternative trifluoromethylation Deoxytrifluoromethylation/aromatization TMSCF3 + CsF, SOCl2 + pyridine, NBS + AIBN, o-DCB Up to 96% yield for trifluoromethylated arenes

Detailed Research Findings and Analysis

  • The preparation of 2,2,2-trifluoroethylamine via nucleophilic substitution on fluorinated alkyl sulfonates is efficient and scalable, providing a reliable source of the trifluoroethylamine required for coupling.
  • The reductive amination of cyclohexanones with fluorinated amines is a well-established synthetic strategy, though specific literature on the exact compound is limited. This method is favored for its mild conditions and high selectivity.
  • The innovative deoxytrifluoromethylation/aromatization approach allows access to trifluoromethylated aromatic compounds from cyclohexanone precursors, which may be adapted for the synthesis of related fluorinated amines. This methodology offers high yields and functional group tolerance but requires careful optimization of reaction conditions, particularly in the aromatization step.
  • The use of silica gel filtration between dehydration and aromatization steps significantly improves yields by removing impurities that inhibit oxidation.
  • The choice of solvents (e.g., o-DCB over THF or toluene) and activators (CsF over TBAF) is critical for maximizing reaction efficiency and product yield.

Q & A

Q. Challenges :

  • Regioselectivity : Competing N- vs. O-alkylation can occur if hydroxyl groups are present in intermediates. Protecting groups (e.g., Boc) may be required .
  • Yield Optimization : Steric hindrance from the tert-butyl group slows reaction kinetics, necessitating extended reaction times (24–48 hrs) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (singlet at ~1.2 ppm) and trifluoroethyl splitting patterns (quartet for -CF₂CH₂N- at ~3.4 ppm).
    • ¹³C NMR : Tert-butyl carbons appear at ~28–35 ppm; trifluoroethyl carbons show coupling (³JCF ~30 Hz) .
    • ¹⁹F NMR : Distinct signals for -CF₃ groups (~-70 ppm) confirm fluorination .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of bulky substituents (critical for studying biological interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ for C₁₂H₂₂F₃N: 250.18) and detects impurities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine
Reactant of Route 2
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4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine

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